molecular formula C22H18F6N2O4 B2523107 N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide CAS No. 896676-94-1

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B2523107
CAS No.: 896676-94-1
M. Wt: 488.386
InChI Key: RVJNSJGQYQZEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H18F6N2O4 and its molecular weight is 488.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sigma-2 Receptor Probes

Research into sigma-2 receptors, which play a role in cancer and neurodegenerative diseases, has benefited from analogs of this compound. Xu et al. (2005) investigated two benzamide analogs, finding that one had significantly higher affinity for sigma-2 receptors, making it a valuable ligand for studying these receptors in vitro. The high affinity and specificity of these analogs for sigma-2 receptors could make them suitable for developing diagnostic and therapeutic tools in oncology and neurology (Xu et al., 2005).

Synthetic Pathways

The compound and its derivatives are central to the development of novel synthetic routes for heterocyclic compounds, which are crucial in pharmaceuticals and materials science. Dangi et al. (2010) synthesized a series of derivatives via a multistep reaction, demonstrating the compound's versatility in creating complex molecular architectures. This work underscores the compound's role in advancing synthetic organic chemistry and enabling the synthesis of potentially bioactive molecules (Dangi et al., 2010).

Cobalt-Promoted Dimerization

Aminoquinoline benzamides, closely related to the compound , have been studied for cobalt-promoted dimerization reactions. Grigorjeva and Daugulis (2015) developed a method for the cobalt-promoted dimerization of these compounds, expanding the toolbox for constructing complex molecules. This research has implications for material science and pharmaceuticals, illustrating the compound's utility in catalysis and synthetic methodologies (Grigorjeva & Daugulis, 2015).

Cytotoxicity and Docking Simulation

In the realm of medicinal chemistry, analogs of this compound have been synthesized and evaluated for their cytotoxic properties against cancer cell lines. Saleh et al. (2020) conducted studies on novel annulated dihydroisoquinoline heterocycles, demonstrating their potential as anticancer agents. Docking simulations further elucidated the interaction of these compounds with biological targets, highlighting their relevance in drug discovery and development (Saleh et al., 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 5,8-dimethoxy-2-oxo-1,2-dihydroquinoline with ethyl bromoacetate to form N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-bromoacetamide. This intermediate is then reacted with 3,5-bis(trifluoromethyl)benzoyl chloride to form the final product, N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide.", "Starting Materials": [ "5,8-dimethoxy-2-oxo-1,2-dihydroquinoline", "ethyl bromoacetate", "3,5-bis(trifluoromethyl)benzoyl chloride" ], "Reaction": [ "5,8-dimethoxy-2-oxo-1,2-dihydroquinoline is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-bromoacetamide.", "The intermediate N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-bromoacetamide is then reacted with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product, N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide." ] }

CAS No.

896676-94-1

Molecular Formula

C22H18F6N2O4

Molecular Weight

488.386

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide

InChI

InChI=1S/C22H18F6N2O4/c1-33-16-3-4-17(34-2)18-15(16)9-11(20(32)30-18)5-6-29-19(31)12-7-13(21(23,24)25)10-14(8-12)22(26,27)28/h3-4,7-10H,5-6H2,1-2H3,(H,29,31)(H,30,32)

InChI Key

RVJNSJGQYQZEBZ-UHFFFAOYSA-N

SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.